![molecular formula C16H18N4O4S2 B2692330 Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392292-48-7](/img/structure/B2692330.png)
Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a chemical compound. It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of similar compounds, specifically 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, has been reported . The compounds were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
While specific molecular structure analysis for this compound is not available, it can be inferred from its synthesis process and the structures of similar compounds .Scientific Research Applications
Antimicrobial Activity
The compound, being a derivative of 1,3,4-thiadiazole, has been found to exhibit high antimicrobial activity . It has been used to control the growth of pathogenic bacteria such as S. aureus, B. subtilis, E. coli, and P. aeruginosa, and unicellular fungi like C. albicans .
Use in Film Dressings
The compound has been used in the creation of film dressings . These dressings are transparent, uniform, homogeneous, elastic, and have non-irritation pH values for skin within the normal range .
Drug Delivery
The compound has been used in drug delivery systems . The release percentages varied according to film dressing formulation, with values in the ranges of 83.88–93.2% for Cs-EATT and (87.7–97.35%) for Cs-EATT after 9 hours .
Synthesis of New Derivatives
The compound has been used as a precursor in the synthesis of new series of 1,3,4-thiadiazole derivatives . These new compounds were also evaluated as antimicrobial agents .
Antimicrobial Agents
The newly synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans . Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
Characterization Studies
The compound has been used in characterization studies . It was characterized using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a part of, have been tested for their antimicrobial activity .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives exhibit a wide variety of biological activities .
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to exhibit a broad spectrum of pharmacological activities .
Action Environment
It is known that 1,3,4-thiadiazole derivatives exhibit a wide variety of biological activities in different environments .
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-3-12(21)18-15-19-20-16(26-15)25-9-13(22)17-11-7-5-10(6-8-11)14(23)24-4-2/h5-8H,3-4,9H2,1-2H3,(H,17,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXOZDJJRHVVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate |
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